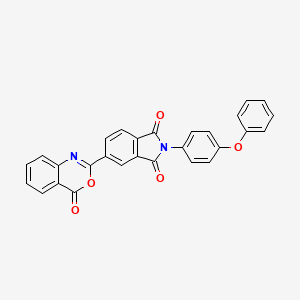![molecular formula C21H27N3O3 B3452270 N-[4-(4-ethyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3452270.png)
N-[4-(4-ethyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide
説明
N-[4-(4-ethyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide, also known as EPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. EPPB is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes such as cell growth, survival, and metabolism.
作用機序
N-[4-(4-ethyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide selectively inhibits the PI3K pathway by binding to the p110α subunit of PI3K, which is the catalytic subunit responsible for the activation of downstream signaling pathways. By inhibiting PI3K, this compound blocks the activation of downstream signaling pathways such as Akt and mTOR, which play crucial roles in cell growth, survival, and metabolism. The inhibition of these pathways leads to the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, this compound inhibits cell growth and survival and induces apoptosis. In addition, this compound has been reported to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. In non-cancer cells, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using N-[4-(4-ethyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide in lab experiments is its selectivity for the PI3K pathway. Unlike other PI3K inhibitors, this compound specifically targets the p110α subunit of PI3K, which reduces the risk of off-target effects. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo experiments. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other PI3K inhibitors. In addition, this compound has not been extensively studied in human clinical trials, which limits its potential use in clinical settings.
将来の方向性
There are several future directions for the study of N-[4-(4-ethyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide. One of the main directions is the optimization of the synthesis method to improve the purity and yield of the final product. In addition, further studies are needed to investigate the efficacy and safety of this compound in human clinical trials. Another future direction is the development of this compound analogs with improved pharmacokinetic properties and selectivity for the PI3K pathway. Finally, the potential use of this compound in combination with other therapies such as immunotherapy and targeted therapy should be investigated.
科学的研究の応用
N-[4-(4-ethyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. The PI3K pathway is frequently activated in various types of cancer, and inhibiting this pathway has been shown to have anti-tumor effects. This compound has been reported to inhibit the growth and survival of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy and radiation therapy. In addition to cancer research, this compound has also been studied for its potential use in other fields such as neurodegenerative diseases, inflammation, and diabetes.
特性
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-4-23-11-13-24(14-12-23)18-8-6-17(7-9-18)22-21(25)16-5-10-19(26-2)20(15-16)27-3/h5-10,15H,4,11-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMIVJXGIHDUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dibenzoic acid](/img/structure/B3452203.png)



![1,5-dimethyl-3,7-bis[(4-methylphenyl)sulfonyl]-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3452229.png)
![4-benzyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3452245.png)
![2-[(3,4-dichlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B3452252.png)
methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3452255.png)
![N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3452258.png)

![N-[2-(4-morpholinyl)ethyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3452278.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B3452280.png)
![4-{[4-[(2,5-dimethylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B3452293.png)